molecular formula C57H100O6 B3026077 Glycerol 1,2-dioleate 3-alpha-linolenate CAS No. 90318-80-2

Glycerol 1,2-dioleate 3-alpha-linolenate

Cat. No.: B3026077
CAS No.: 90318-80-2
M. Wt: 881.4 g/mol
InChI Key: OEJXMJPFOHYSIU-FIEPDWKESA-N
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Description

Glycerol 1,2-dioleate 3-alpha-linolenate is a chemical compound that belongs to the class of glycerides. It is a triacylglycerol, which means it is composed of glycerol esterified with three fatty acids: two oleic acids and one alpha-linolenic acid.

Biochemical Analysis

Biochemical Properties

The compound plays a role in lipid metabolism. It interacts with enzymes and proteins involved in lipid metabolism and gut microbiota, and decreases the level of pro-inflammatory cytokines . The nature of these interactions is complex and involves a variety of biochemical reactions.

Cellular Effects

Glycerol 1,2-dioleate 3-alpha-linolenate has been shown to have effects on various types of cells and cellular processes. For instance, it influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound is not fully understood. It is known to exert its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes or cofactors, and can also affect metabolic flux or metabolite levels .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are complex processes that involve various transporters or binding proteins .

Subcellular Localization

The subcellular localization of this compound and its effects on activity or function are areas of ongoing research. This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of glycerol 1,2-dioleate 3-alpha-linolenate can be achieved through enzymatic glycerolysis. This method involves the reaction of glycerol with fatty acid esters in the presence of a lipase enzyme. For example, the lipase-catalyzed synthesis of 1,3-diolein (a similar compound) involves the irreversible glycerolysis of vinyl oleate with glycerol. The reaction is conducted in a solvent-free system at 30°C for 8 hours, using Lipozyme RM IM as the catalyst .

Industrial Production Methods

Industrial production of this compound would likely follow similar methods to those used for other diacylglycerols and triacylglycerols. This includes enzymatic glycerolysis or esterification processes, which are preferred due to their mild reaction conditions and environmental friendliness .

Chemical Reactions Analysis

Types of Reactions

Glycerol 1,2-dioleate 3-alpha-linolenate can undergo various chemical reactions, including:

    Oxidation: The double bonds in the oleic and alpha-linolenic acid moieties can be oxidized.

    Hydrolysis: The ester bonds can be hydrolyzed to release free fatty acids and glycerol.

    Transesterification: The ester bonds can be exchanged with other alcohols or acids.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and ozone.

    Hydrolysis: Acidic or basic conditions can be used, with hydrochloric acid or sodium hydroxide as reagents.

    Transesterification: Catalysts such as sodium methoxide or lipases are commonly used.

Major Products

    Oxidation: Produces epoxides, diols, or other oxidized derivatives.

    Hydrolysis: Produces free fatty acids (oleic acid and alpha-linolenic acid) and glycerol.

    Transesterification: Produces new esters depending on the alcohol or acid used.

Scientific Research Applications

Glycerol 1,2-dioleate 3-alpha-linolenate has diverse applications in scientific research:

    Chemistry: Used as a model compound to study lipid behavior and reactions.

    Biology: Investigated for its effects on lipid metabolism and gut microbiota.

    Medicine: Potential therapeutic applications due to its anti-inflammatory properties.

    Industry: Used in the formulation of emulsifiers, surfactants, and other industrial products.

Comparison with Similar Compounds

Similar Compounds

    1-Oleate-2-palmitate-3-linoleate glycerol: Another triacylglycerol with different fatty acid composition.

    1,3-Diolein: A diacylglycerol with two oleic acid moieties.

    Triglycerides: General class of compounds with three fatty acids esterified to glycerol.

Uniqueness

Glycerol 1,2-dioleate 3-alpha-linolenate is unique due to its specific combination of fatty acids, which imparts distinct physical and chemical properties. Its combination of oleic and alpha-linolenic acids provides a balance of stability and reactivity, making it suitable for various applications.

Properties

IUPAC Name

[3-[(9Z,12Z,15Z)-octadeca-9,12,15-trienoyl]oxy-2-[(Z)-octadec-9-enoyl]oxypropyl] (Z)-octadec-9-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C57H100O6/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-46-49-55(58)61-52-54(63-57(60)51-48-45-42-39-36-33-30-27-24-21-18-15-12-9-6-3)53-62-56(59)50-47-44-41-38-35-32-29-26-23-20-17-14-11-8-5-2/h7,10,16,19,25-30,54H,4-6,8-9,11-15,17-18,20-24,31-53H2,1-3H3/b10-7-,19-16-,28-25-,29-26-,30-27-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEJXMJPFOHYSIU-FIEPDWKESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)OCC(COC(=O)CCCCCCCC=CCC=CCC=CCC)OC(=O)CCCCCCCC=CCCCCCCCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCC(=O)OCC(COC(=O)CCCCCCC/C=C\C/C=C\C/C=C\CC)OC(=O)CCCCCCC/C=C\CCCCCCCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C57H100O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

881.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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